Trixylyl phosphate

Description

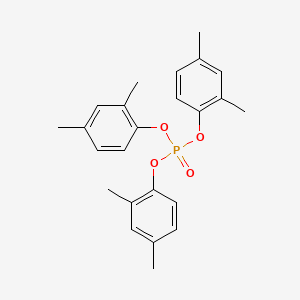

Structure

3D Structure

Properties

IUPAC Name |

tris(2,4-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVWXQNQNCRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959466 | |

| Record name | Tris(2,4-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways. | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

469 to 509 °F at 10 mmHg (NTP, 1992) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

450 °F (NTP, 1992) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene, hexane, and chloroform. | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.130 to 1.155 (USCG, 1999), 1.142 at 38 °C/4 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Tris(2,4-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Glassy | |

CAS No. |

25155-23-1, 3862-12-2 | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dimethyl-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,4-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trixylyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dimethyl-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,4-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethylphenol phosphate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TL8H5QK8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Trixylyl Phosphate: Chemical Structure, Isomers, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trixylyl phosphate (B84403) (TXP), a complex mixture of triaryl phosphate isomers, has been widely utilized as a flame retardant and plasticizer in various industrial applications. This technical guide provides a comprehensive overview of the chemical structure of TXP and its isomers, supported by a detailed summary of their physicochemical properties. The document outlines established experimental protocols for the synthesis and analysis of TXP, with a focus on chromatographic techniques for isomer separation and identification. Furthermore, potential biological pathways associated with the toxicity of triaryl phosphates, including a metabolic activation pathway leading to neurotoxicity and a signaling pathway implicated in reproductive toxicity, are discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of organophosphate compounds.

Chemical Structure and Isomers of Trixylyl Phosphate

This compound is an organophosphorus compound with the general chemical formula C24H27O4P.[1] It consists of a central phosphate group bonded to three xylenyl (dimethylphenyl) groups.[2] The commercial product is not a single compound but rather a complex mixture of various isomers, with the specific composition varying between manufacturers and even batches.[3]

The isomeric diversity arises from the different substitution patterns of the two methyl groups on each of the three phenyl rings attached to the phosphate core. The most common xylenol isomers found in commercial TXP mixtures, in decreasing order of abundance, are derived from 2,5-xylenol, 2,3-xylenol, 3,5-xylenol, 2,4-xylenol, and 3,4-xylenol.[4] Notably, the 2,6-xylenol isomer is generally absent from these commercial preparations.[4]

The IUPAC name for a specific isomer, tris(2,4-dimethylphenyl) phosphate, illustrates the nomenclature.[5] The CAS number for the general this compound mixture is 25155-23-1.[5]

The structural representation of the core this compound molecule is provided below:

Physicochemical Properties

The physicochemical properties of this compound can vary depending on the specific isomeric composition of the mixture. However, data for both commercial mixtures and some pure isomers are available.

Properties of Commercial this compound Mixtures

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow viscous liquid | [1][6] |

| Molecular Weight | 410.45 g/mol | [1] |

| Density | 1.136 - 1.170 g/mL at 20 °C | [6][7] |

| Boiling Point | ≥300 °C | [7] |

| Melting Point | Approximately -20 °C (Pour Point) | [1] |

| Flash Point | ≥230 °C | [6] |

| Water Solubility | 20 µg/L | [1] |

| log Kow | 5.63 | [5] |

| Vapor Pressure | 5.15 x 10⁻⁸ mm Hg at 30 °C | [5] |

| Refractive Index | 1.5550 at 20 °C | [5] |

Properties of Individual this compound Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C at pressure) | Reference(s) |

| Tris(2,3-dimethylphenyl) phosphate | 61 | 200-205 at 0.2 mmHg | [3] |

| Tris(3,5-dimethylphenyl) phosphate | 33 or 46 | 195-200 at 0.2 mmHg | [3] |

| Tris(2,6-dimethylphenyl) phosphate | 136-138 | 262-264 at 6 mmHg | [3] |

Experimental Protocols

Synthesis of this compound (Commercial Mixture)

The industrial synthesis of this compound involves the reaction of a mixture of xylenols with phosphoryl chloride (POCl₃).[1] A general laboratory-scale adaptation of this procedure is as follows:

Materials:

-

Mixed xylenols

-

Phosphoryl chloride (POCl₃)

-

Calcium-magnesium composite catalyst (optional, as described in some patents)

-

Reaction vessel with a stirrer, heating mantle, and a system for acid removal (e.g., a distillation setup under negative pressure)

Procedure:

-

Charge the reaction vessel with the mixed xylenols and the catalyst (if used).

-

Slowly add phosphoryl chloride to the stirred xylenol mixture. The reaction is exothermic and may require cooling to control the temperature.

-

After the addition is complete, gradually heat the mixture. A typical heating profile might involve raising the temperature to around 70 °C, then incrementally to 95 °C, 125 °C, and finally 140 °C, with holding times at each stage to ensure complete esterification.

-

During the later stages of heating, apply a vacuum to facilitate the removal of hydrogen chloride (HCl) gas, a byproduct of the reaction.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

The crude product is then purified by vacuum distillation to isolate the trixylenyl phosphate mixture.

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the separation and identification of this compound isomers in various matrices.

Sample Preparation (from a plastic matrix):

-

Obtain a representative sample of the plastic material.

-

Cut the sample into small pieces to increase the surface area for extraction.

-

Place the sample in a suitable vessel and add an appropriate extraction solvent, such as toluene (B28343) or ethyl acetate.

-

Perform extraction using a method like sonication or Soxhlet extraction to transfer the this compound from the plastic into the solvent.

-

Concentrate the extract, if necessary, using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., toluene or methanol) for GC-MS analysis.

GC-MS Parameters (general example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: DB-1701 capillary column (30 m x 0.25 mm, 0.15 µm film thickness) or similar mid-polarity column.

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 280 °C, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 260 °C.

-

Acquisition Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification of specific isomers.

The resulting chromatogram will show a series of peaks corresponding to the different isomers present in the sample, which can be identified based on their mass spectra and retention times compared to analytical standards.

Potential Biological Signaling and Metabolic Pathways

While the biological effects of the specific this compound isomer mixture are not fully elucidated, studies on related triaryl phosphates provide insights into potential mechanisms of toxicity.

Metabolic Activation and Neurotoxicity of Ortho-Substituted Triaryl Phosphates

Certain triaryl phosphates containing at least one ortho-methyl group can undergo metabolic activation to form highly neurotoxic compounds. This process is a significant concern for organophosphate-induced delayed neuropathy (OPIDN).

JNK Signaling Pathway and Reproductive Toxicity (Based on Triphenyl Phosphate)

Research on triphenyl phosphate (TPHP), a structurally related triaryl phosphate, has implicated the c-Jun N-terminal kinase (JNK) signaling pathway in its reproductive toxicity. Exposure to TPHP has been shown to induce germline apoptosis and reduce fertility in model organisms.

It is important to note that while these pathways provide a plausible framework for understanding the potential biological effects of this compound, further research is needed to confirm the specific involvement of TXP isomers in these processes.

Conclusion

This compound is a complex isomeric mixture with a range of industrial applications. Understanding its chemical structure, the identity of its isomers, and their physicochemical properties is crucial for its safe handling, analysis, and the assessment of its environmental and biological impact. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of TXP, while the visualized pathways offer insights into potential mechanisms of toxicity based on current knowledge of related compounds. This technical guide serves as a foundational resource for scientists and researchers, encouraging further investigation into the specific properties and biological activities of individual this compound isomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Triphenyl phosphate induced reproductive toxicity through the JNK signaling pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Translocation and metabolism of tricresyl phosphate in rice and microbiome system: Isomer-specific processes and overlooked metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Trixylyl phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Trixylyl phosphate (B84403) (TXP). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

Trixylyl phosphate, a complex mixture of isomeric triaryl phosphates, is a viscous liquid at room temperature.[1] Its properties make it suitable for various industrial applications, including as a flame retardant and plasticizer.[1][2] The quantitative data for its key physical and chemical properties are summarized in the tables below.

Table 1: Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 25155-23-1 | [1] |

| Molecular Formula | C24H27O4P | [1] |

| Molecular Weight | 410.45 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

| Odor | Odorless or slight odor |

Table 2: Physical Properties

| Property | Value | Temperature | Pressure | Reference |

| Density | 1.13 - 1.14 g/cm³ | 20 °C | [3] | |

| Boiling Point | 243-265 °C | 13.332 hPa | [3] | |

| Melting Point (Pour Point) | ~ -20 °C | [3] | ||

| Water Solubility | 0.11 - 0.89 mg/L | Room Temperature | [3] | |

| Kinematic Viscosity | Not specified | |||

| Vapor Pressure | ~ 8.7 x 10⁻⁶ Pa | 20 °C | [3] | |

| Flash Point | > 200 °C |

Table 3: Chemical Properties

| Property | Value | Conditions | Reference |

| Log Kow (Octanol-Water Partition Coefficient) | 3.0 - 6.5 | [3] | |

| Thermal Decomposition Temperature | > 300 °C | [3] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

This compound is synthesized via the esterification of xylenol with phosphorus oxychloride.[2][3][4] The following is a detailed protocol based on industrial manufacturing processes.

Materials:

-

Xylenol (isomeric mixture)

-

Phosphorus oxychloride (POCl₃)

-

Calcium magnesium composite catalyst

-

Medium solid alkali for neutralization

Procedure:

-

Charging the Reactor: In a suitable reaction kettle, charge the xylenol and the calcium magnesium composite catalyst.

-

Addition of Phosphorus Oxychloride: Add phosphorus oxychloride to the reactor.

-

Esterification Reaction:

-

Stir the mixture and begin heating.

-

Gradually increase the temperature to approximately 70 °C.

-

Continue to heat the mixture to 95 °C at a rate of about 4 °C per hour and hold for 1 hour.

-

Raise the temperature to 125 °C at a rate of 4-5 °C per hour and hold for 0.5 hours.

-

Further, increase the temperature to 140 °C at a rate of 5-6 °C per hour.

-

Initiate acid removal under negative pressure.

-

-

Neutralization: Monitor the acid number of the reaction mixture. Once the desired acid number is reached (e.g., ~3 mgKOH/g), neutralize the crude ester with a medium solid alkali.[4]

-

Purification: The crude this compound is purified by distillation to obtain the final product.[5]

Synthesis workflow of this compound.

Determination of Physical and Chemical Properties

The following protocols are based on standard OECD and ASTM guidelines, which are internationally recognized methods for chemical testing.

The density of this compound, a liquid, can be determined using a hydrometer, an oscillating densitometer, or a pycnometer.[6][7][8][9][10]

Method: Oscillating Densimeter

-

Calibration: Calibrate the instrument with two liquids of known density that bracket the expected density of this compound.

-

Sample Introduction: Introduce a suitable amount of the this compound sample into the U-tube of the densitometer, ensuring no air bubbles are present.

-

Measurement: The instrument measures the resonance frequency of the U-tube containing the sample. This frequency is then used to calculate the density of the sample based on the calibration.

-

Temperature Control: Maintain the temperature of the sample at 20 °C ± 0.5 °C throughout the measurement.

-

Replicates: Perform at least two measurements to ensure accuracy.

The boiling point of this compound is determined by methods such as ebulliometry, dynamic vapor pressure measurement, or distillation.[11][12]

Method: Ebulliometer

-

Apparatus: Use a certified ebulliometer equipped with a condenser and a temperature measuring device.

-

Sample Preparation: Place a measured quantity of this compound and a few boiling chips into the boiling flask of the ebulliometer.

-

Heating: Gently heat the sample until it boils.

-

Equilibrium: Allow the system to reach thermal equilibrium, where the temperature of the boiling liquid and its vapor are constant.

-

Measurement: Record the temperature at which the liquid and vapor are in equilibrium under atmospheric pressure. This is the boiling point.

-

Pressure Correction: If the atmospheric pressure deviates from standard pressure (101.325 kPa), apply a correction to the measured boiling point.

Due to its low solubility, the flask method is suitable for determining the water solubility of this compound.[13][14][15][16]

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibration: Stopper the flask and shake it at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24-48 hours) to ensure saturation is reached.[3]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the undissolved this compound settle. Centrifugation can be used to aid separation.[3]

-

Sampling: Carefully take an aliquot of the clear aqueous phase, ensuring no undissolved material is transferred.

-

Analysis: Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The water solubility is reported as the concentration of this compound in the saturated aqueous solution.

The kinematic viscosity of this compound is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[17][18][19][20][21]

Procedure:

-

Viscometer Selection: Choose a calibrated viscometer appropriate for the expected viscosity of this compound.

-

Sample Preparation: Filter the sample to remove any particulate matter and charge the viscometer.

-

Temperature Equilibration: Place the charged viscometer in a constant temperature bath (e.g., 40 °C or 100 °C) and allow it to reach thermal equilibrium.

-

Flow Measurement: Draw the liquid up into the timing bulb of the viscometer. Allow the liquid to flow down under gravity and measure the time it takes for the meniscus to pass between two marked points.

-

Calculation: Calculate the kinematic viscosity by multiplying the measured flow time by the calibration constant of the viscometer.

-

Replicates: Perform the measurement at least twice and average the results.

Biological Interactions and Signaling Pathways

This compound, as an organophosphate compound, can interact with biological systems. While specific data for this compound is limited, related organophosphate flame retardants have been shown to impact cellular signaling.

Potential Involvement in IL-6/JAK/STAT Signaling Pathway

Some chlorinated organophosphate flame retardants have been linked to the IL-6/JAK/STAT signaling pathway, which is a critical regulator of inflammation and cellular proliferation.[22][23][24][25][26] It is plausible that this compound could have similar effects.

IL-6/JAK/STAT signaling pathway.

Inhibition of hERG Potassium Channel

This compound has been reported to inhibit the human ether-a-go-go-related gene (hERG) potassium channel.[27][28][29][30][31] Inhibition of this channel can lead to delayed repolarization of the cardiac action potential, which is a significant concern in drug development due to the risk of cardiac arrhythmias. The exact mechanism of inhibition by this compound is not fully elucidated but is thought to involve the blockade of the ion channel pore.

Inhibition of hERG potassium channel by this compound.

Analytical Methods for Characterization

The characterization and quantification of this compound in various matrices are crucial for quality control and research purposes. Several analytical techniques are employed for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of this compound, especially in complex mixtures.[32][33][34]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of this compound, particularly for determining its concentration in aqueous solutions for solubility studies.[16]

-

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative detection of this compound.[32]

Analytical workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chiron.no [chiron.no]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. CN103224521A - Preparation method of trixylenyl phosphate - Google Patents [patents.google.com]

- 5. The Importance of Quality Control in Trixylenyl Phosphate Manufacture - Sinobio Chemistry [sinobiochemistry.com]

- 6. acri.gov.tw [acri.gov.tw]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Test No. 109: Density of Liquids and Solids | OECD [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 18. scribd.com [scribd.com]

- 19. nazhco.com [nazhco.com]

- 20. ppapco.ir [ppapco.ir]

- 21. ASTM D445 – SPL [spllabs.com]

- 22. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 23. Targeting the Interleukin-6/Jak/Stat Pathway in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic Targeting of the Proinflammatory IL-6-JAK/STAT Signalling Pathways Responsible for Vascular Restenosis in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 26. Jak-Stat Signaling Induced by Interleukin-6 Family Cytokines in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]

- 29. Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism | PLOS One [journals.plos.org]

- 32. researchgate.net [researchgate.net]

- 33. This compound - analysis - Analytice [analytice.com]

- 34. This compound - analysis - Analytice [analytice.com]

An In-depth Technical Guide to the Synthesis of Tri-xylenyl Phosphate from Xylenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tri-xylenyl phosphate (B84403) (TXP), a compound of interest for various industrial applications. This document details the primary synthesis route from xylenols and phosphorus oxychloride, including reaction conditions, experimental protocols, and key chemical data.

Introduction

Tri-xylenyl phosphate (TXP) is an organophosphate ester synthesized from the reaction of mixed xylenols with a phosphorylating agent, typically phosphorus oxychloride.[1][2][3] Due to its nature as a mixture of various isomers, commercial TXP is classified as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).[3] The specific isomer composition is dependent on the xylenol feedstock used in the manufacturing process. This guide focuses on the prevalent synthesis methodology, offering insights into the chemical processes and practical considerations for its preparation.

Primary Synthesis Route: Esterification of Xylenols

The industrial production of tri-xylenyl phosphate is predominantly achieved through the esterification of a mixture of xylenol isomers with phosphorus oxychloride.[1][2] This reaction is typically catalyzed to enhance reaction rate and yield.

The general chemical equation for this reaction is:

3 C₈H₁₀O (Xylenol) + POCl₃ (Phosphorus Oxychloride) → C₂₄H₂₇O₄P (Tri-xylenyl Phosphate) + 3 HCl (Hydrogen Chloride)

A catalyst is employed to facilitate this reaction. While various Lewis acids such as aluminum chloride (AlCl₃) and magnesium chloride (MgCl₂) can be used, modern industrial processes often utilize a composite catalyst for improved performance.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and properties of tri-xylenyl phosphate.

Table 1: Reactant and Catalyst Ratios for TXP Synthesis

| Reactant/Catalyst | Molar Ratio (Xylenol:POCl₃) | Catalyst Loading (% of Xylenol weight) | Reference |

| Xylenol & Phosphorus Oxychloride | 2.2-2.6 : 1-1.3 | - | [6] |

| Calcium-Magnesium Composite Catalyst | - | 0.22 - 0.3 wt% | [6] |

Table 2: Physical and Chemical Properties of Tri-xylenyl Phosphate

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇O₄P | [5] |

| Molecular Weight | 410.45 g/mol | [5] |

| Appearance | Colorless to pale yellow viscous liquid | [7] |

| Boiling Point | >300 °C at atmospheric pressure | [7] |

| Melting Point | Approx. -20 °C (pour point for commercial mixture) | [7] |

| Density | 1.13 - 1.17 g/cm³ at 20 °C | [8] |

| Water Solubility | Very low (e.g., 0.89 mg/L) | [7] |

| LogP | ~5.63 - 7.2 | [5] |

Experimental Protocols

The following protocols are based on industrial synthesis methods and provide a detailed outline for the preparation of tri-xylenyl phosphate.

Industrial Scale Synthesis using a Calcium-Magnesium Composite Catalyst

This protocol is adapted from a patented industrial process.[2]

Materials:

-

Mixed Xylenols

-

Phosphorus Oxychloride (POCl₃)

-

Calcium-Magnesium Composite Catalyst

Procedure:

-

Charging the Reactor: The reaction vessel is charged with the mixed xylenols, followed by the addition of the calcium-magnesium composite catalyst.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride is then pumped into the reactor.

-

Esterification Reaction:

-

The mixture is stirred and heated. The temperature is raised to approximately 70 °C over 1.25 to 1.5 hours.

-

The temperature is then increased to 95 °C at a rate of about 4 °C per hour and held for 1 hour.

-

Subsequently, the temperature is raised to 125 °C at a rate of 4-5 °C per hour and maintained for 30 minutes.

-

Finally, the temperature is increased to 140 °C at a rate of 5-6 °C per hour.

-

-

Acid Removal: A negative pressure system is initiated to remove the hydrogen chloride byproduct.

-

Reaction Completion: The reaction is monitored by measuring the acid value of the mixture. The esterification is considered complete when the acid value reaches approximately 3 mg KOH/g.

-

Purification by Distillation: The crude tri-xylenyl phosphate is purified by vacuum distillation. The fraction collected between 300 °C and 330 °C is the final product.

General Laboratory Scale Synthesis using a Lewis Acid Catalyst

This protocol provides a general framework for a laboratory-scale synthesis.

Materials:

-

Mixed Xylenols (3 molar equivalents)

-

Phosphorus Oxychloride (1 molar equivalent)

-

Anhydrous Magnesium Chloride (catalytic amount)

-

Dry Toluene (B28343) (solvent)

-

5% Sodium Hydroxide (B78521) solution

-

Saturated Sodium Chloride solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Reactant Addition: The flask is charged with mixed xylenols and anhydrous magnesium chloride dissolved in dry toluene under a nitrogen atmosphere.

-

Phosphorus Oxychloride Addition: Phosphorus oxychloride is added dropwise from the dropping funnel with vigorous stirring. The temperature is maintained at ambient temperature or slightly elevated (e.g., 40-50 °C) to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (around 110 °C for toluene) and maintained for several hours until the evolution of HCl gas ceases.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The mixture is washed sequentially with water, 5% sodium hydroxide solution, and saturated sodium chloride solution.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield tri-xylenyl phosphate as a viscous liquid.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a typical experimental workflow.

Caption: Synthesis Pathway of Tri-xylenyl Phosphate.

Caption: Experimental Workflow for TXP Synthesis.

Characterization

The final product, tri-xylenyl phosphate, is a complex mixture of isomers. Characterization is typically performed using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the various isomers and any impurities present in the mixture.[3][7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide information about the structure and purity of the product.[10]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized tri-aryl phosphates.[11]

The complex nature of the isomer mixture can make complete separation and identification challenging.[7]

Conclusion

The synthesis of tri-xylenyl phosphate from xylenols and phosphorus oxychloride is a well-established industrial process. The use of catalysts, particularly composite catalysts, and carefully controlled reaction conditions are crucial for achieving high purity and yield. The final product is a complex mixture of isomers, necessitating thorough analytical characterization. This guide provides a foundational understanding of the synthesis route and experimental considerations for researchers and professionals in the field.

References

- 1. data.epo.org [data.epo.org]

- 2. CN103224521A - Preparation method of trixylenyl phosphate - Google Patents [patents.google.com]

- 3. chiron.no [chiron.no]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Trixylenyl phosphate (sum of isomers) - analysis - Analytice [analytice.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Trixylyl Phosphate: A Technical Guide to its Flame Retardant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trixylyl phosphate (B84403) (TXP), an aromatic phosphate ester, is a well-established flame retardant utilized across various polymer systems. This technical guide delineates the core mechanisms by which TXP imparts flame retardancy, operating through a combination of condensed-phase and gas-phase actions. Upon thermal decomposition, TXP generates phosphoric acid species that promote char formation on the polymer surface, creating an insulating barrier. Concurrently, volatile phosphorus-containing radicals are released into the gas phase, where they interrupt the exothermic processes of combustion by scavenging key flame-propagating radicals. This dual approach effectively reduces the flammability of the host material. This document provides a detailed overview of these mechanisms, supported by available data and generalized experimental workflows. It is important to note that while the general principles of aryl phosphate flame retardants are well-understood, detailed mechanistic studies and extensive quantitative data specifically for trixylyl phosphate are limited in publicly accessible literature. Much of the specific data presented is based on closely related and more extensively studied analogues like triphenyl phosphate (TPP).

Introduction

This compound (TXP) is a member of the organophosphate ester family of flame retardants.[1] It is a viscous, colorless to pale yellow liquid and exists as a complex mixture of isomers derived from the reaction of phosphorus oxychloride with mixed xylenols.[2][3] Its primary application is as a flame retardant and plasticizer in a variety of polymers, including polyvinyl chloride (PVC), cellulose (B213188) derivatives, and other plastics.[2][4][5] The efficacy of TXP as a flame retardant stems from its ability to disrupt the fire triangle—heat, fuel, and oxygen—through chemical and physical actions in both the solid (condensed) and gaseous phases of a fire.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of commercial this compound is presented in Table 1. These properties, such as its high boiling point and low volatility, contribute to its suitability as a flame retardant in high-temperature applications.[6]

| Property | Value | References |

| CAS Number | 25155-23-1 | [2] |

| Molecular Formula | C24H27O4P | [2] |

| Molecular Weight | 410.45 g/mol | [1] |

| Appearance | Clear to pale yellow viscous liquid | [1] |

| Boiling Point | >300 °C (decomposes at higher temperatures) | [1][7] |

| Melting Point | Approx. -20 °C | [7] |

| Relative Density (at 20°C) | 1.13 - 1.14 | [7] |

| Water Solubility | Very low (e.g., <0.02 mg/L at 20 °C) | [8] |

Mechanism of Action

The flame retardant action of this compound is a multi-faceted process that occurs in both the condensed and gas phases during polymer combustion.

Condensed-Phase Mechanism: Char Formation

In the condensed phase, the primary mechanism of action for TXP is the promotion of a stable, insulating char layer on the surface of the burning polymer.[6] This char layer acts as a physical barrier, achieving several flame-retardant effects:

-

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis.

-

Fuel Barrier: It impedes the release of flammable volatile compounds from the polymer into the gas phase.

-

Oxygen Barrier: It limits the diffusion of oxygen to the polymer surface, which is necessary for combustion.

The process begins with the thermal decomposition of this compound, which is initiated by the heat from a fire. This decomposition leads to the formation of phosphoric acid and polyphosphoric acid.[6] These acidic species then act as catalysts in the dehydration of the polymer backbone, particularly in polymers containing hydroxyl or other susceptible groups.[6] This process abstracts water and promotes cross-linking, ultimately forming a carbonaceous, phosphorus-enriched char.

References

- 1. sdaoxintong.com [sdaoxintong.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chiron.no [chiron.no]

- 4. This compound|Flame Retardant TXP--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]

- 5. This compound (TXP) – Manufature of PU foam Material and Products [leticiachem.com]

- 6. Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation? - Sinobio Chemistry [sinobiochemistry.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trixylyl Phosphate as a Flame Retardant: An In-depth Technical Guide to its Char Formation Process

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the condensed-phase flame retardant mechanism of trixylyl phosphate (B84403) (TXP), focusing on its critical role in char formation. While specific quantitative data for trixylyl phosphate is limited in publicly available literature, this guide leverages data from closely related aryl phosphate flame retardants, such as triphenyl phosphate (TPP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP), to provide a robust understanding of the underlying chemical and physical processes.

Introduction to this compound as a Flame Retardant

This compound (TXP) is an aromatic phosphate ester widely used as a flame retardant and plasticizer in a variety of polymers, including polyvinyl chloride (PVC), polycarbonates (PC), and epoxy resins.[1][2] Its flame retardant activity is exerted through both gas-phase and condensed-phase mechanisms. In the gas phase, phosphorus-containing radicals are released upon heating, which can quench flame-propagating radicals.[2] However, a significant aspect of its efficacy lies in its ability to promote the formation of a protective char layer on the polymer surface during thermal decomposition.[3] This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby reducing flammability and smoke emission.[3]

The Condensed-Phase Mechanism: Char Formation

The primary role of this compound in the condensed phase is to alter the thermal degradation pathway of the host polymer to favor the formation of a stable, insulating char. This process can be broadly understood through the following key stages:

-

Thermal Decomposition of this compound: Upon heating, the ester bonds in this compound undergo hydrolysis and pyrolysis, leading to the formation of phosphoric acid and polyphosphoric acid derivatives.[3][4] The initial decomposition of commercial this compound is reported to be above 300°C.[5]

-

Catalytic Dehydration of the Polymer: The generated phosphoric and polyphosphoric acids act as powerful catalysts for the dehydration of the polymer backbone.[4][6] This is particularly effective in polymers containing hydroxyl or other oxygen-containing functional groups.

-

Cross-linking and Aromatization: The dehydration process promotes cross-linking reactions within the polymer matrix, leading to the formation of a more thermally stable, three-dimensional network.[4] At higher temperatures, this network undergoes aromatization, further increasing the char yield and its oxidative stability.

-

Formation of a Protective Barrier: The resulting char layer is a carbonaceous residue enriched with phosphorus compounds. This layer serves as a physical barrier that limits the transport of heat to the underlying polymer and restricts the diffusion of flammable volatile degradation products to the flame zone.[3]

Quantitative Analysis of Thermal Decomposition and Char Yield

Table 1: Thermogravimetric Analysis (TGA) Data for Polycarbonate with Aryl Phosphate Flame Retardants in an Air Atmosphere

| Material | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Char Yield at 700°C (%) |

| Neat Polycarbonate (PC) | ~450 | ~540 | ~27 |

| PC / Triphenyl Phosphate (TPP) | Lower than neat PC | ~560 | Increased compared to neat PC |

| PC / Resorcinol bis(diphenyl phosphate) (RDP) | Lower than neat PC | ~560 | Increased compared to neat PC |

Note: The data presented are compiled from various sources and represent typical values. Actual values can vary depending on the specific grade of the polymer, the concentration of the flame retardant, and the experimental conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of a polymer formulation containing this compound.

Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative) at a typical flow rate of 20-100 mL/min.

-

Heating Rate: A linear heating rate, commonly 10 or 20 °C/min.

-

Temperature Range: From ambient temperature to 800-1000 °C.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of residue remaining at the final temperature (char yield). The derivative of the TGA curve (DTG) is often used to more clearly identify Tmax.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile thermal decomposition products of this compound and the flame-retarded polymer to elucidate the chemical reactions involved in char formation.

Methodology:

-

Sample Preparation: A microgram-scale sample is placed in a pyrolysis probe.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Experimental Conditions:

-

Pyrolysis Temperature: A specific temperature or a programmed temperature ramp is used to thermally decompose the sample in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are separated on a capillary GC column.

-

MS Detection: The separated compounds are identified by their mass spectra.

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the chemical structures of the decomposition products. This information provides insights into the degradation pathways of both the flame retardant and the polymer. Studies on tricresyl phosphate (TCP), a close analog of TXP, have shown that a primary decomposition product is cresol.[7]

Visualizing the Process: Diagrams

Experimental Workflow for TGA Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA) of a polymer with TXP.

Generalized Signaling Pathway for Char Formation by Aryl Phosphates

Caption: Condensed-phase char formation pathway initiated by this compound.

Conclusion

This compound is an effective condensed-phase flame retardant that significantly enhances the char-forming tendency of polymers. Its mechanism of action involves thermal decomposition to phosphoric acid species, which in turn catalyze the dehydration and cross-linking of the polymer matrix. The resulting phosphorus-enriched char layer acts as a protective barrier, insulating the material from heat and oxygen and reducing the release of flammable volatiles. While specific quantitative data for TXP remains an area for further research, the well-understood behavior of analogous aryl phosphates provides a strong foundation for predicting and optimizing the flame retardant performance of polymer systems incorporating this compound.

References

- 1. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]

- 2. sdaoxintong.com [sdaoxintong.com]

- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. crepim.fr [crepim.fr]

- 7. escholarship.org [escholarship.org]

Trixylyl Phosphate: An In-depth Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), a complex mixture of aryl phosphate esters, has been utilized as a flame retardant and plasticizer in various industrial applications.[1][2] Its widespread use has led to concerns about its environmental presence and persistence. This technical guide provides a comprehensive overview of the environmental fate of TXP, detailing its persistence, degradation pathways, and potential for bioaccumulation. The information is presented to support environmental risk assessment and inform the development of safer alternatives. Commercial TXP is a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB), meaning it comprises over 50 different constituents.[1]

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Trixylyl phosphate is a liquid at room temperature with low water solubility and a high octanol-water partition coefficient (log Kow), indicating its lipophilic nature and potential for partitioning into organic matter and biota.[3][4]

| Property | Value | Reference |

| Molecular Formula | C24H27O4P | [5] |

| Molecular Weight | 410.45 g/mol | [5] |

| Physical State | Clear liquid | [5] |

| Melting Point | ~ -20°C (pour point for commercial products) | [5] |

| Boiling Point | 243-265°C at 1,333 Pa | [5] |

| Vapour Pressure | 4.7 x 10-4 Pa at 20°C | [5] |

| Water Solubility | 0.89 mg/L at room temperature | [5] |

| log Kow | 5.63 | [4][5] |

Environmental Fate and Persistence

The environmental fate of this compound is determined by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, photolysis, and bioaccumulation.

Biodegradation

Biodegradation is a key process in the environmental removal of organic compounds. Studies have shown that this compound is inherently biodegradable, although it is not readily biodegradable.[5][6] This means that while it can be broken down by microorganisms, the process may be slow under certain environmental conditions.

| Test Type | Duration | Degradation | Result | Reference |

| Ready Biodegradability (OECD 301C) | 28 days | 0-1% of Theoretical Oxygen Demand (ThOD) | Not readily biodegradable | [6] |

| Ready Biodegradability (OECD 301F) | 28 days | 29% of ThOD | Not readily biodegradable | [6] |

| Ready Biodegradability (OECD 301F - extended) | 68 days | >60% of ThOD | Inherently biodegradable | [6] |

| SCAS Test | 25 weeks | 13% (at 13 mg/L/day) | Slow biodegradation | [6][7] |

The primary biodegradation pathway for triaryl phosphates like TXP is believed to be a stepwise enzymatic hydrolysis, ultimately yielding xylenols and phosphoric acid.[8]

Hydrolysis

Hydrolysis is a chemical degradation process that can be significant for phosphate esters. This compound is generally stable to hydrolysis at neutral pH. However, under alkaline conditions, the rate of hydrolysis increases.[7] The estimated half-life for hydrolysis at pH 7 is over one year, while at pH 9 it is estimated to be around 9.3 days.[9] The hydrolysis process involves the stepwise cleavage of the ester bonds, forming dixylyl hydrogen phosphate and subsequently xylyl dihydrogen phosphate, before complete breakdown to xylenol and phosphoric acid.[8]

Photolysis

Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway.[5][6] This is because TXP does not absorb UV light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum.[6] However, atmospheric photooxidation is predicted to occur with a half-life of approximately eight hours.[5]

Bioaccumulation

Due to its high lipophilicity (high log Kow), this compound has a significant potential for bioaccumulation in aquatic organisms.[3] Experimental studies have determined a bioconcentration factor (BCF) in fish to be in the range of 1,300 to 1,900 L/kg.[4] A BCF value of this magnitude indicates a high potential for the substance to accumulate in the tissues of aquatic organisms. The Australian Industrial Chemicals Introduction Scheme (AICIS) classifies TXP as having a low potential for bioaccumulation, however, a UK environmental risk evaluation report highlights a BCF of around 1,900 l/kg and considers it to have a relatively high bioconcentration factor.[5][10]

| Parameter | Value | Reference |

| Bioconcentration Factor (BCF) in fish | 1,300 - 1,900 L/kg | [4] |

| Log Kow | 5.63 | [4][5] |

Experimental Protocols

Biodegradation: OECD 301F Manometric Respirometry Test

This test evaluates the ready biodegradability of a substance by measuring oxygen consumption.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

-

Test Setup: The inoculated medium is placed in a closed respirometer flask and stirred continuously at a constant temperature (typically 20-25°C) in the dark for 28 days.

-

Oxygen Measurement: The consumption of oxygen is measured over time using a manometer or an electrolytic oxygen generation system to maintain a constant gas volume.

-

Data Analysis: The amount of oxygen consumed by the microbial population during the degradation of the test substance is corrected for the oxygen uptake in a blank control (inoculum only). The biodegradation is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[8][11][12]

Octanol-Water Partition Coefficient (log Kow): OECD 117 HPLC Method

This method determines the log Kow of a substance using high-performance liquid chromatography (HPLC).

-

Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kow. Lipophilic substances have longer retention times.

-

Stationary Phase: A column packed with a solid phase, typically silica, chemically bonded with long hydrocarbon chains (e.g., C18) is used.

-

Mobile Phase: A mixture of a polar solvent (e.g., methanol (B129727) or acetonitrile) and water is used as the mobile phase. The elution is performed under isocratic conditions (constant mobile phase composition).

-

Calibration: A calibration curve is generated by injecting a series of reference compounds with known log Kow values and plotting their retention times against their log Kow.

-

Sample Analysis: The test substance is injected into the HPLC system, and its retention time is determined.

-

Calculation: The log Kow of the test substance is calculated by interpolating its retention time on the calibration curve.[5][6][10]

Bioconcentration Factor (BCF): OECD 305 Fish Bioconcentration Flow-through Method

This test determines the potential of a substance to accumulate in fish from the surrounding water.

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

-

Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water throughout the exposure period.

-

Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals and analyzed for the concentration of the test substance.

-

Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean, uncontaminated water. Fish tissue samples are collected at regular intervals to measure the rate of elimination of the substance.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish tissue at steady-state to its concentration in the water. If a steady state is not reached, the BCF can be calculated as the ratio of the uptake rate constant to the depuration rate constant.[2][13][14]

Diagrams

Caption: Overview of the environmental fate pathways of this compound (TXP).

Caption: Stepwise degradation pathway of this compound.

Conclusion

This compound is a persistent organic pollutant that exhibits slow biodegradation in the environment. While not readily biodegradable, it is inherently susceptible to microbial degradation over extended periods. Its high lipophilicity leads to a significant potential for bioaccumulation in aquatic organisms, posing a risk to food webs. Hydrolysis is a relevant degradation pathway, particularly in alkaline conditions, whereas direct photolysis is not considered significant. The information compiled in this guide, including the detailed experimental protocols, provides a critical resource for researchers and professionals involved in environmental risk assessment and the development of more benign alternatives. Further research should focus on the long-term environmental impacts of TXP and its degradation products.

References

- 1. petroleumhpv.org [petroleumhpv.org]

- 2. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 8. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 9. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide on Organophosphate-Induced Delayed Neuropathy from Trixylyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate-induced delayed neuropathy (OPIDN) is a debilitating neurological condition characterized by a delayed onset of ataxia and paralysis following exposure to certain organophosphorus (OP) compounds. While tri-ortho-cresyl phosphate (B84403) (TOCP) is the most extensively studied causative agent, other triaryl phosphates like trixylyl phosphate (TXP) are also of significant concern due to their industrial applications and potential for human exposure.[1][2] This technical guide provides a comprehensive overview of the current understanding of TXP-induced OPIDN, with a focus on its mechanism of action, key signaling pathways, and established experimental protocols for its study. Due to the limited availability of data specific to TXP, this guide draws upon the extensive research conducted on the closely related and mechanistically similar compound, TOCP, to provide a robust framework for researchers. The primary animal model for studying OPIDN is the adult hen, which accurately recapitulates the key clinical and pathological features of the human condition.[1]

Mechanism of Action: The Central Role of Neuropathy Target Esterase (NTE)

The initiating event in OPIDN is the inhibition and subsequent "aging" of a specific nervous system enzyme known as Neuropathy Target Esterase (NTE), also referred to as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[3] TXP, like other neuropathic OPs, acts as an inhibitor of this serine esterase.

The process involves two critical steps:

-

Inhibition: TXP phosphorylates the active site serine of NTE, rendering the enzyme inactive.

-

Aging: Following phosphorylation, a chemical modification of the phosphorylated NTE occurs, involving the cleavage of a side chain from the phosphorus atom. This "aging" process is considered the irreversible step that commits the neuron to a degenerative pathway.

Inhibition of NTE below a critical threshold, generally considered to be around 70% in the hen model, is necessary for the induction of OPIDN.[4] The neurotoxicity of different triaryl phosphates is often related to the presence of ortho-substituted cresyl or xylenyl groups, which appear to be more potent inducers of OPIDN.[4]

Quantitative Data on this compound Neurotoxicity

Quantitative data specifically for this compound are limited in the scientific literature. However, studies on commercial formulations and comparisons with other triaryl phosphates provide some insights into its neurotoxic potential.

Table 1: Dose-Response Data for this compound in Hens

| Compound/Formulation | Dose | Route of Administration | Observation | Reference |

| Commercial TXP formulation | 600 mg/kg bw | Oral | Clinical signs of ataxia observed | [4] |

| Other commercial TXP formulations | >600 mg/kg bw | Oral | Clinical signs of ataxia observed at much higher doses | [4] |

| Purified TXP (free of ortho-cresol and ortho-ethylphenol) | 625 mg/kg bw (two doses in one day) | Oral | No toxic effects observed | [4] |

| Hydraulic fluid containing trixylenyl phosphate | 11.35 g/kg | Oral | ~94% NTE inhibition in brain at 24 hours | [1] |

Table 2: Comparative Neurotoxicity of Triaryl Phosphates

| Compound | Relative Potency for OPIDN Induction | Notes | Reference |

| Tri-ortho-cresyl phosphate (TOCP) | High | The most potent and well-studied inducer of OPIDN. | [1] |

| This compound (TXP) | Varies with isomer composition | Commercial mixtures containing ortho-isomers are more neurotoxic. | [4] |

| Isopropylated triaryl phosphates | Low | Much less potent than TCP and TOCP. | [1] |

| Triphenyl phosphate | Very Low | Fails to elicit OPIDN in standard acute hen studies. | [1] |

Key Signaling Pathways in OPIDN

Beyond the initial inhibition of NTE, several downstream signaling pathways are implicated in the axonal degeneration characteristic of OPIDN. Research on TOCP has illuminated two critical pathways that are likely relevant to TXP-induced neuropathy.

The NAD+ Degeneration Pathway

Recent studies have shown a link between TOCP-induced axonal degeneration and the disruption of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) homeostasis.[5] This pathway is also implicated in other forms of axonal injury, such as Wallerian degeneration.

The proposed mechanism involves:

-

NMNAT2 Depletion: TOCP exposure leads to a decrease in the axonal survival factor, nicotinamide mononucleotide adenylyltransferase 2 (NMNAT2).

-

NAD+ Depletion: The reduction in NMNAT2 results in a dramatic depletion of NAD+ within the axon.

-

Mitochondrial Dysfunction and ATP Collapse: The loss of NAD+ leads to a collapse of the mitochondrial membrane potential and a severe depletion of ATP.

-

Axonal Degeneration: The resulting energy crisis triggers the fragmentation and degeneration of the axon.

Supplementation with exogenous NAD+ or its precursors has been shown to rescue TOCP-induced ATP deficiency and prevent axonal degeneration in vitro, suggesting a potential therapeutic avenue.[5]

The Neuregulin 1/ErbB Signaling Pathway